molecular formula C9H17NO2 B6162019 N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers CAS No. 2002067-99-2

N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers

Cat. No. B6162019
CAS RN: 2002067-99-2
M. Wt: 171.2
InChI Key:
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Description

N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers (NEMD) is a mixture of two diastereomers of N-methylacetamide (NMA) with a 4-ethyloxolan-3-yl substituent. It is a synthetic compound that has been studied extensively in both laboratory and clinical settings. NEMD has been found to have a variety of applications in scientific research and has been used in a number of different experiments.

Scientific Research Applications

N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers has been used in a number of scientific research applications, including the study of enzyme kinetics, the study of protein-protein interactions, and the study of drug metabolism. It has also been used to investigate the mechanism of action and biochemical and physiological effects of drugs, as well as to study the interactions between drugs and their targets.

Mechanism of Action

The mechanism of action of N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers is not fully understood, but it is believed to interact with proteins, enzymes, and other molecules in the body in order to produce its effects. It is thought to bind to certain receptors, enzymes, and proteins in order to alter their activity or to modulate their activity.
Biochemical and Physiological Effects
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers has been found to have a number of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other molecules in the body. It has also been found to affect the metabolism of drugs and to modulate their effects.

Advantages and Limitations for Lab Experiments

N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers is an ideal compound for use in laboratory experiments due to its stability and low toxicity. It is also relatively easy to synthesize and is readily available. However, it is important to note that N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers is not suitable for use in clinical trials due to its potential toxicity.

Future Directions

N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers has a wide range of potential applications in scientific research. Future research could focus on further exploring the biochemical and physiological effects of N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers, as well as its potential toxicity. Additionally, further research could be conducted in order to better understand the mechanism of action of N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers and to develop new ways to use it in laboratory experiments. Finally, further research could be conducted in order to better understand the interactions between N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers and drugs, as well as to explore its potential for use in clinical trials.

Synthesis Methods

N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers is synthesized through a multi-step process that involves the use of organic chemistry techniques. The synthesis process begins with the reaction of 4-ethyloxolan-3-yl bromide and N-methylacetamide in a solvent such as dichloromethane. This results in a mixture of two diastereomers of N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers, which can then be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethyloxolan-3-yl)-N-methylacetamide involves the reaction of 4-ethyloxolane-3-carboxylic acid with thionyl chloride to form 4-ethyloxolane-3-carbonyl chloride. This intermediate is then reacted with N-methylacetamide to yield the desired product, which is a mixture of diastereomers.", "Starting Materials": ["4-ethyloxolane-3-carboxylic acid", "thionyl chloride", "N-methylacetamide"], "Reaction": ["Step 1: React 4-ethyloxolane-3-carboxylic acid with thionyl chloride in the presence of a catalyst to form 4-ethyloxolane-3-carbonyl chloride.", "Step 2: Add N-methylacetamide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain the desired product, which is a mixture of diastereomers."] }

CAS RN

2002067-99-2

Molecular Formula

C9H17NO2

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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